3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid
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Overview
Description
3-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid: , also known by its chemical formula C₁₂H₁₂N₂O₂ , is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable approach involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanoyl chloride followed by amidation with benzoic acid . The detailed reaction conditions and mechanisms can be found in the literature .
Industrial Production:: While specific industrial methods for this compound might not be widely documented, research laboratories often synthesize it using scalable procedures. Optimization of these methods could potentially lead to industrial-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various derivatives.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: The compound’s aromatic ring allows for substitution reactions.
Amidation: The key step in its synthesis involves amidation of the carboxylic acid group.
Amidation: Ammonia or amine derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products:: The major products depend on the specific reaction conditions. For example, amidation yields the target compound, while oxidation or reduction may lead to different derivatives.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Development: Serves as a scaffold for designing potential pharmaceuticals.
Histidine Derivatives: Imidazole is a core component of histidine, an essential amino acid.
Antibacterial and Antifungal Properties: Some imidazole derivatives exhibit antimicrobial activity.
Chemical Intermediates: Used in the production of other compounds.
Pharmaceuticals: As mentioned earlier, imidazole-containing compounds play a crucial role in drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have information on direct analogs of this compound, its uniqueness lies in the combination of the pyrazole ring, the 2-methylpropanoyl group, and the benzoic acid moiety. Researchers often compare it to related imidazole derivatives to understand its distinct properties.
Properties
Molecular Formula |
C16H18BrN3O3 |
---|---|
Molecular Weight |
380.24 g/mol |
IUPAC Name |
3-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H18BrN3O3/c1-9(8-20-11(3)14(17)10(2)19-20)15(21)18-13-6-4-5-12(7-13)16(22)23/h4-7,9H,8H2,1-3H3,(H,18,21)(H,22,23) |
InChI Key |
OVDUIENPMKAQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)O)C)Br |
Origin of Product |
United States |
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